molecular formula C26H20ClFN2O3 B10860557 2-chloro-5-[[[(1R)-1-(4-fluorophenyl)ethyl]-(quinoline-3-carbonyl)amino]methyl]benzoic acid

2-chloro-5-[[[(1R)-1-(4-fluorophenyl)ethyl]-(quinoline-3-carbonyl)amino]methyl]benzoic acid

Cat. No.: B10860557
M. Wt: 462.9 g/mol
InChI Key: KDAYMLCFQCRZOT-MRXNPFEDSA-N
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Description

PF-05257137 is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is part of a broader class of molecules that are being studied for their unique properties and potential therapeutic benefits.

Preparation Methods

The synthesis of PF-05257137 involves several steps, each requiring specific reaction conditions and reagents. While the exact synthetic route can vary, it generally includes the following steps:

    Initial Formation: The starting materials are combined under controlled conditions to form the basic structure of PF-05257137.

    Intermediate Reactions: Various intermediate compounds are formed through a series of reactions, including condensation, cyclization, and substitution reactions.

    Final Synthesis: The final compound is synthesized through a series of purification and refinement steps, ensuring the desired purity and potency.

Industrial production methods for PF-05257137 typically involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. These methods often include advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

PF-05257137 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reagents like sodium borohydride or lithium aluminum hydride, leading to the formation of various reduced products.

    Substitution: PF-05257137 can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxides or hydroxides, while reduction can produce alcohols or amines.

Scientific Research Applications

PF-05257137 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.

    Biology: The compound is studied for its effects on biological systems, including its potential as a therapeutic agent.

    Medicine: PF-05257137 is being investigated for its potential use in treating various medical conditions, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of PF-05257137 involves its interaction with specific molecular targets and pathways within the body. The compound binds to certain proteins or enzymes, altering their activity and leading to various biological effects. These interactions can affect cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

PF-05257137 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:

Compared to these compounds, PF-05257137 may offer unique benefits in terms of its potency, selectivity, and range of applications.

Conclusion

PF-05257137 is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it a valuable tool for researchers and industry professionals alike. Continued research and development will likely uncover even more uses for this promising compound.

Properties

Molecular Formula

C26H20ClFN2O3

Molecular Weight

462.9 g/mol

IUPAC Name

2-chloro-5-[[[(1R)-1-(4-fluorophenyl)ethyl]-(quinoline-3-carbonyl)amino]methyl]benzoic acid

InChI

InChI=1S/C26H20ClFN2O3/c1-16(18-7-9-21(28)10-8-18)30(15-17-6-11-23(27)22(12-17)26(32)33)25(31)20-13-19-4-2-3-5-24(19)29-14-20/h2-14,16H,15H2,1H3,(H,32,33)/t16-/m1/s1

InChI Key

KDAYMLCFQCRZOT-MRXNPFEDSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)F)N(CC2=CC(=C(C=C2)Cl)C(=O)O)C(=O)C3=CC4=CC=CC=C4N=C3

Canonical SMILES

CC(C1=CC=C(C=C1)F)N(CC2=CC(=C(C=C2)Cl)C(=O)O)C(=O)C3=CC4=CC=CC=C4N=C3

Origin of Product

United States

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